

(S,S)-t-Bu-box: A Technical Guide to a Privileged Chiral Ligand

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Compound of Interest

Compound Name: (R,R)-t-Bu-box

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, properties, and applications of (S,S)-t-Bu-box, a prominent member of the bis(oxazoline) class of chiral ligands. Its C₂-symmetric structure has proven highly effective in a wide array of asymmetric catalytic reactions, making it an invaluable tool in modern organic synthesis, particularly for the stereoselective preparation of pharmaceutical intermediates.

Commercial Availability and Properties

(S,S)-t-Bu-box, systematically named (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline), is readily available from several major chemical suppliers. The table below summarizes its key chemical and physical properties, compiled from various commercial sources.

Property	Value
CAS Number	131833-93-7
Molecular Formula	C ₁₇ H ₃₀ N ₂ O ₂
Molecular Weight	294.44 g/mol
Appearance	White to off-white crystalline powder
Melting Point	89-91 °C
Optical Rotation	[α] ₂₀ /D ~ -120° (c=5 in chloroform)
Purity	Typically ≥98%

Key Suppliers

- Sigma-Aldrich (MilliporeSigma)
- Fisher Scientific (Thermo Scientific Chemicals)
- Chem-Impex
- Biosynth

Experimental Protocols

The utility of (S,S)-t-Bu-box is demonstrated in its application in a variety of metal-catalyzed asymmetric reactions. Below are representative experimental protocols for its synthesis and its use in a copper-catalyzed asymmetric aziridination reaction.

Synthesis of (S,S)-t-Bu-box

While commercially available, (S,S)-t-Bu-box can be synthesized from the chiral amino acid L-tert-leucine. The following is a general, illustrative procedure based on established methods for BOX ligand synthesis.

Step 1: Reduction of L-tert-leucine to (S)-tert-leucinol To a suspension of L-tert-leucine in an appropriate solvent such as tetrahydrofuran (THF), a reducing agent like sodium borohydride

and iodine are added at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, followed by a standard aqueous workup to isolate the crude (S)-tert-leucinol.

Step 2: Condensation with Malononitrile The crude (S)-tert-leucinol is then reacted with malononitrile in the presence of a Lewis acid catalyst, such as zinc triflate, in a suitable solvent like toluene. The reaction mixture is heated to facilitate the condensation and subsequent cyclization to form the bis(oxazoline) backbone.

Step 3: Purification The crude (S,S)-t-Bu-box is purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to yield the final product as a white solid.^[1]

Copper-Catalyzed Asymmetric Aziridination of Styrene

This protocol details the in-situ preparation of the copper-(S,S)-t-Bu-box catalyst and its use in the asymmetric aziridination of styrene.^[2]

Materials:

- (S,S)-t-Bu-box
- Copper(I) trifluoromethanesulfonate toluene complex ($\text{CuOTf} \cdot 0.5\text{C}_7\text{H}_8$)
- Styrene
- [N-(p-toluenesulfonyl)imino]phenyliodinane ($\text{PhI}=\text{NTs}$)
- Anhydrous dichloromethane (CH_2Cl_2)

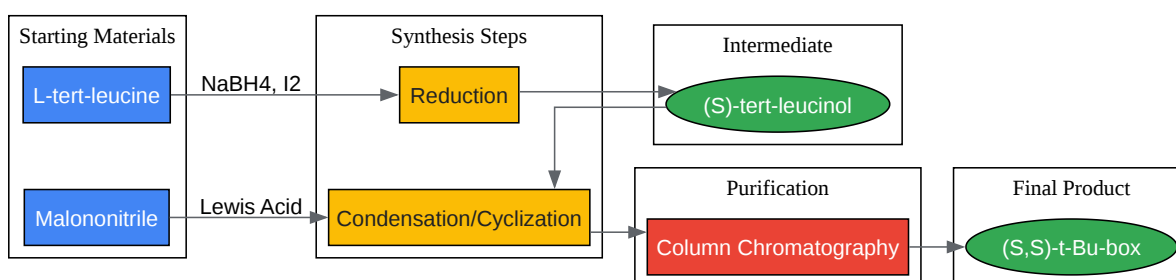
Procedure:

- **Catalyst Preparation:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (S,S)-t-Bu-box (0.055 mmol) in anhydrous CH_2Cl_2 (5.0 mL). To this solution, add $\text{CuOTf} \cdot 0.5\text{C}_7\text{H}_8$ (0.050 mmol). Stir the mixture at room temperature for 1-2 hours until a homogeneous solution is formed.^[2]
- **Reaction Setup:** In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve styrene (1.0 mmol) in anhydrous CH_2Cl_2 (5.0 mL).^[2]

- **Reaction Execution:** Transfer the prepared catalyst solution to the styrene solution via cannula. Commence the reaction by adding PhI=NTs (1.1 mmol) portion-wise over a period of time. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup and Purification:** Upon completion, the reaction mixture is quenched and worked up using standard procedures, which may include washing with aqueous solutions to remove the copper catalyst.^[1] The crude product is then purified by flash column chromatography on silica gel to afford the desired chiral aziridine.^[1]

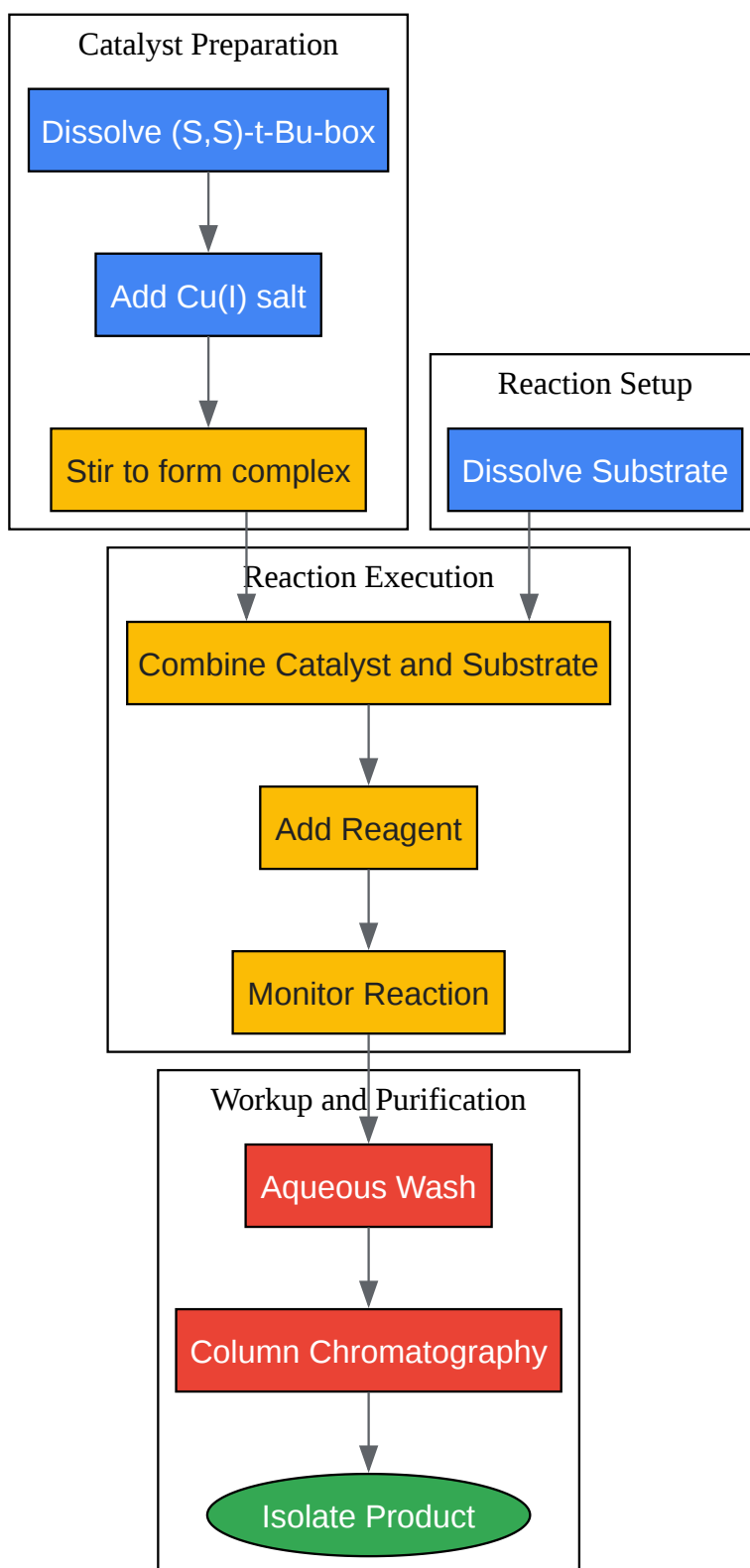
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the synthesis of (S,S)-t-Bu-box and a typical experimental workflow for its application in asymmetric catalysis.



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Synthetic workflow for (S,S)-t-Bu-box.



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